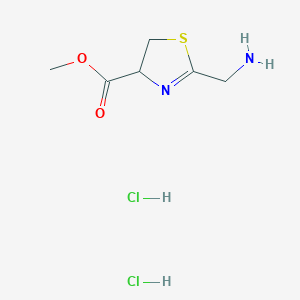![molecular formula C13H11N3O2 B6600430 2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1909320-15-5](/img/structure/B6600430.png)
2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazole is a five-membered heterocyclic compound that contains three carbon atoms and two adjacent nitrogen atoms . It is an important class of compounds for drug development and has attracted much attention .
Synthesis Analysis
Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The molecular structure of pyrazole compounds can be determined using techniques such as 1H NMR and 13C NMR .Chemical Reactions Analysis
Pyrazoles react with various reagents to form a wide range of compounds. For example, they react with potassium borohydride to form a class of ligands known as scorpionates .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole compounds can be determined using various techniques. For example, their melting point, relative density, and solubility in water and organic solvents can be measured .作用機序
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to show a broad range of biological activities . They interact with various targets, including enzymes, receptors, and proteins, to exert their effects.
Mode of Action
For instance, they can bind to the active site of an enzyme, inhibiting its function . In some cases, they may also interact with receptors, altering their signaling pathways .
Biochemical Pathways
For instance, some imidazole derivatives have been found to inhibit the activity of certain enzymes, thereby affecting the associated biochemical pathways .
Pharmacokinetics
For instance, the lipophilicity of a compound can affect its absorption and distribution .
Result of Action
For instance, some imidazole derivatives have been found to exhibit antimicrobial, anti-inflammatory, and antitumor activities .
実験室実験の利点と制限
The main advantage of using 2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dioneyrazoline-3-carboxylic acid in laboratory experiments is its availability and low cost. It is also relatively easy to synthesize and can be used in a variety of reactions. The main limitation is that it is a potentially toxic compound and should be handled with care.
将来の方向性
There are many potential future directions for research involving 2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dioneyrazoline-3-carboxylic acid. One potential direction is to further explore its use as a catalyst in organic synthesis. Additionally, further research could be done to explore its potential as an inhibitor of certain enzymes, as well as its potential anti-inflammatory and anti-oxidant effects. Additionally, further research could be done to explore its potential use in the synthesis of heterocyclic compounds. Finally, further research could be done to explore its potential applications in the pharmaceutical and agrochemical industries.
合成法
The synthesis of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dioneyrazoline-3-carboxylic acid can be carried out by a variety of methods. The most common method is a nucleophilic substitution reaction of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dioneyrazoline-2-carboxylic acid with an amine, such as ethylenediamine or dimethylamine. This reaction produces the desired product in high yield. Other methods include reaction of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dioneyrazoline-2-carboxylic acid with an alkyl halide or an alkyl sulfonate, as well as reaction with an alcohol or aldehyde.
科学的研究の応用
2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dioneyrazoline-3-carboxylic acid has been used in various scientific research applications. It has been used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other industrial compounds. It has also been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in the synthesis of heterocyclic compounds.
Safety and Hazards
特性
IUPAC Name |
2-[(1-methylpyrazol-3-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-15-7-6-9(14-15)8-16-12(17)10-4-2-3-5-11(10)13(16)18/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTZEEWNTUFEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B6600359.png)
![3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6600364.png)
![(1S,5R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6600380.png)
![3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline](/img/structure/B6600391.png)
![(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B6600398.png)

![2-Propenoic acid, 2-[(4-methylphenoxy)methyl]-](/img/structure/B6600405.png)


(trifluoromethyl)-lambda6-sulfanone](/img/structure/B6600420.png)


(trifluoromethyl)-lambda6-sulfanone](/img/structure/B6600443.png)